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Abstract
Songoroside A is a triterpenoid saponin isolated from the medicinal plant Sanguisorba

officinalis. This document provides a detailed overview of its chemical structure,

stereochemistry, and known biological activities. It includes a compilation of its nuclear

magnetic resonance (NMR) data, detailed experimental protocols for its isolation and structure

elucidation, and a visualization of its chemical structure. This guide is intended to serve as a

comprehensive resource for researchers and professionals in the fields of natural product

chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry
Songoroside A is a triterpenoid glycoside with the molecular formula C₃₅H₅₆O₇ and a CAS

number of 61617-29-6. The structure consists of an oleanane-type pentacyclic triterpene

aglycone, specifically a derivative of oleanolic acid, glycosidically linked to two sugar moieties.

The systematic name for the aglycone is 3β,19α-dihydroxyolean-12-en-28-oic acid. An α-L-

arabinopyranosyl group is attached at the C-3 hydroxyl group of the aglycone, and a β-D-

glucopyranosyl ester is linked to the C-28 carboxylic acid.
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The stereochemistry of Songoroside A has been determined through extensive spectroscopic

analysis, primarily using 1D and 2D NMR techniques, and by comparison with related known

compounds. The key stereochemical features are the β-orientation of the hydroxyl group at C-

3, the α-orientation of the hydroxyl group at C-19, and the anomeric configurations of the sugar

residues (α-L-arabinopyranose and β-D-glucose).

Caption: Chemical structure of Songoroside A.

Quantitative Spectroscopic Data
The structural elucidation of Songoroside A was primarily achieved through the analysis of its

¹H and ¹³C NMR spectra. The following tables summarize the key chemical shifts (δ) in ppm.

Table 1: ¹³C NMR Spectral Data of Songoroside A (Aglycone Moiety)
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Carbon No.
Chemical Shift (δ
ppm)

Carbon No.
Chemical Shift (δ
ppm)

1 38.6 16 23.5

2 26.5 17 47.9

3 88.8 18 41.5

4 39.4 19 73.1

5 55.7 20 41.8

6 18.3 21 33.9

7 33.0 22 32.5

8 39.8 23 28.0

9 47.5 24 16.7

10 36.8 25 15.5

11 23.5 26 17.2

12 122.5 27 25.9

13 143.8 28 176.2

14 41.9 29 33.0

15 28.1 30 23.6

Table 2: ¹³C NMR Spectral Data of Songoroside A (Sugar Moieties)
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Sugar Moiety Carbon No. Chemical Shift (δ ppm)

α-L-Arabinopyranosyl 1' 106.9

2' 75.2

3' 73.8

4' 68.8

5' 65.9

β-D-Glucopyranosyl 1'' 95.3

2'' 73.7

3'' 78.1

4'' 71.0

5'' 78.8

6'' 62.2

Table 3: ¹H NMR Spectral Data of Songoroside A (Key Signals)

Proton
Chemical Shift (δ
ppm)

Multiplicity J (Hz)

H-3 3.22 dd 11.5, 4.5

H-12 5.28 t 3.5

H-18 2.98 dd 13.5, 4.0

H-1' (Ara) 4.38 d 7.0

H-1'' (Glc) 5.37 d 8.0

Experimental Protocols
Isolation of Songoroside A
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The following is a general procedure for the isolation of triterpenoid glycosides from

Sanguisorba officinalis, which is applicable for obtaining Songoroside A.

Dried roots of Sanguisorba officinalis

Extraction with 80% aqueous acetone

Concentration under reduced pressure

Suspension in H2O and partitioning with ethyl acetate

Column chromatography of aqueous layer on Diaion HP-20

Elution with H2O, 50% MeOH, and MeOH

Silica gel column chromatography of 50% MeOH fraction

Elution with CHCl3-MeOH-H2O gradient

Preparative HPLC on ODS column

Elution with MeCN-H2O

Pure Songoroside A
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Click to download full resolution via product page

Caption: General workflow for the isolation of Songoroside A.

Extraction: The dried and powdered roots of Sanguisorba officinalis are extracted with 80%

aqueous acetone at room temperature.

Concentration and Partitioning: The extract is concentrated under reduced pressure to

remove the acetone. The resulting aqueous suspension is then partitioned with ethyl acetate

to remove less polar compounds.

Initial Column Chromatography: The aqueous layer is subjected to column chromatography

on a Diaion HP-20 resin, eluting successively with water, 50% methanol, and methanol.

Silica Gel Chromatography: The 50% methanol fraction, which typically contains the

saponins, is further purified by silica gel column chromatography using a chloroform-

methanol-water solvent system with increasing polarity.

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved

by preparative reversed-phase HPLC on an ODS (octadecylsilyl) column with a methanol-

water or acetonitrile-water gradient to yield pure Songoroside A.

Structure Elucidation
The chemical structure of Songoroside A was determined using a combination of the following

spectroscopic methods:

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular

weight and elemental composition.

¹H NMR Spectroscopy: Performed at high field strengths (e.g., 400 or 600 MHz) to resolve

the proton signals.

¹³C NMR Spectroscopy: Provides information on the number and types of carbon atoms in

the molecule.

2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C

correlations, which are crucial for establishing the connectivity of the aglycone and the

linkage points of the sugar moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the

aglycone and the glycosidic linkages.

Biological Activity and Potential Signaling Pathways
While research specifically on Songoroside A is limited, studies on extracts of Sanguisorba

officinalis and related triterpenoid saponins suggest a range of potential biological activities.

4.1. Known Biological Activities of Related Compounds

Triterpenoid saponins from Sanguisorba officinalis have been reported to possess various

pharmacological effects, including:

Anti-inflammatory activity: Many saponins from this plant exhibit anti-inflammatory properties.

Antitumor activity: Some related compounds have shown cytotoxicity against various cancer

cell lines.

Hemostatic effects: Traditionally, Sanguisorba officinalis has been used to stop bleeding.

4.2. Potential Signaling Pathways

The specific signaling pathways modulated by Songoroside A have not yet been elucidated.

However, based on the activities of other triterpenoid saponins, potential mechanisms of action

could involve the modulation of inflammatory pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15589908?utm_src=pdf-body
https://www.benchchem.com/product/b15589908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Songoroside A

Cell Membrane

Interaction

Membrane Receptor
(Hypothesized)

Intracellular Signaling Cascade
(e.g., NF-κB, MAPK pathways)

Activation/Inhibition

Transcription Factors

Altered Gene Expression

Biological Response
(e.g., Anti-inflammatory effects)

Click to download full resolution via product page

Caption: Hypothesized signaling pathway for Songoroside A.

Further research is required to determine the precise molecular targets and signaling pathways

through which Songoroside A exerts its biological effects. The structural information and data

provided in this guide aim to facilitate such future investigations.
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Conclusion
Songoroside A is a well-characterized oleanane-type triterpenoid saponin from Sanguisorba

officinalis. Its chemical structure and stereochemistry have been established through detailed

spectroscopic analysis. While its specific biological activities and mechanisms of action are yet

to be fully explored, the pharmacological profile of related compounds suggests its potential as

a lead molecule for the development of new therapeutic agents, particularly in the areas of

inflammation and cancer. This technical guide provides a solid foundation of the current

knowledge on Songoroside A to aid researchers in their future studies.

To cite this document: BenchChem. [Songoroside A chemical structure and stereochemistry].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589908#songoroside-a-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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